2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Description
The compound 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a polyfunctionalized hexahydroquinoline derivative characterized by:
- A 4-chloro-3-nitrophenyl group at position 1, providing strong electron-withdrawing effects.
- A 2-(trifluoromethyl)phenyl substituent at position 4, enhancing lipophilicity and steric bulk.
- A phenyl group at position 7, contributing to aromatic stacking interactions.
Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to nitro and trifluoromethyl groups .
Properties
CAS No. |
476483-54-2 |
|---|---|
Molecular Formula |
C29H20ClF3N4O3 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
2-amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C29H20ClF3N4O3/c30-22-11-10-18(14-23(22)37(39)40)36-24-12-17(16-6-2-1-3-7-16)13-25(38)27(24)26(20(15-34)28(36)35)19-8-4-5-9-21(19)29(31,32)33/h1-11,14,17,26H,12-13,35H2 |
InChI Key |
GZAYSHJIBWLPTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=CC=C3C(F)(F)F)C#N)N)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Electronic and Steric Effects
Compound A : 2-Amino-1-(4-chlorophenyl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Key Differences : Replaces the 4-chloro-3-nitrophenyl group (target) with a simpler 4-chlorophenyl and 3-nitrophenyl.
- Impact : Reduced electron-withdrawing effects at position 1 may lower binding affinity in polar active sites compared to the target compound .
Compound B : 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Key Differences : Features a 7,7-dimethyl group instead of phenyl at position 5.
Compound C : 2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Key Differences: Substitutes nitro with dimethylamino (electron-donating group) at position 3.
- Impact: Enhanced solubility due to the dimethylamino group but reduced electrophilicity, which may decrease reactivity in electron-deficient environments .
Lipophilicity and Bioavailability
Compound D : 2-Amino-4-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Key Differences : Incorporates multiple chlorine atoms at positions 1 and 4.
Core Structure Variations
Compound E : 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Key Differences: Replaces the quinoline core with a chromene scaffold.
- Impact: Reduced conjugation and altered ring strain may diminish binding to quinoline-specific targets, though chromene derivatives are noted for antioxidant activity .
Table 1: Physicochemical and Structural Comparison
*Predicted using fragment-based methods.
Biological Activity
The compound 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic molecule with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 564.96 g/mol . Its structure features a quinoline backbone and multiple functional groups that contribute to its chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C30H25ClN4O4 |
| Molecular Weight | 564.96 g/mol |
| CAS Number | 444924-52-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the quinoline core : Utilizing appropriate precursors to construct the quinoline structure.
- Introduction of functional groups : Employing electrophilic substitution reactions to add amino, nitro, and trifluoromethyl groups.
- Purification : Techniques such as recrystallization or chromatography are used to isolate the final product with high purity.
Biological Activity
Research indicates that compounds similar to 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl... exhibit a range of biological activities:
- Antimicrobial Activity : Compounds within this class have shown significant antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms involving apoptosis induction in cancer cells.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing biological pathways related to pain perception and microbial resistance.
Case Studies
Several studies have investigated the biological effects of similar quinoline derivatives:
- Antimicrobial Studies : A study on related quinoline compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents.
- Anticancer Research : Research on analogs showed that modifications in the quinoline structure could enhance cytotoxicity against various cancer cell lines .
Interaction Studies
Interaction studies focus on the compound's binding affinity with biological targets such as enzymes or receptors. Modifications to the quinoline structure can significantly influence these interactions:
| Modification Type | Effect on Activity |
|---|---|
| Amino Group Substitution | Increased binding affinity |
| Nitro Group Variation | Altered pharmacokinetic properties |
| Trifluoromethyl Addition | Enhanced lipophilicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
